![molecular formula C8H7ClN2 B2544377 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 872366-91-1](/img/structure/B2544377.png)
6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine
Overview
Description
The compound 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical structure that is part of a broader class of pyrrolopyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided focus on the synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties of related pyrrolopyridine compounds.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives is a topic of considerable interest. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed using sodium borohydride reduction of its benzyl-substituted precursor, followed by debenzylation with hydrogen over palladium on carbon. This method proved applicable for synthesizing various N6-substituted analogues . Additionally, a radiochemical synthesis of a high-affinity ligand for nicotinic acetylcholine receptors, which includes a 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine moiety, was developed for positron emission tomography studies .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been studied using various techniques. For example, the structure of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives was elucidated by X-ray diffraction, revealing the existence of a 3-hydroxy tautomer . Similarly, the crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine were determined, showing two nearly planar pyridine subunits and a bent conformation of the hydrazo-bridge .
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives allows for the synthesis of various substituted compounds. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized by reacting 7-hydroxy derivatives with different nucleophiles under acidic or basic conditions. This method enabled the creation of a diverse set of compounds, including a 7-methylene derivative and fused tricyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are crucial for their potential applications. The study of 2-chloro-6-(trifluoromethyl)pyridine, a related compound, involved characterizing its vibrational spectra, molecular structure, and spectroscopic properties using FT-IR, NMR, and DFT calculations. The antimicrobial activities of this compound were also investigated, along with its interaction with DNA .
Scientific Research Applications
Synthesis of Substituted 7-Azaindole Derivatives
6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine is utilized as a versatile building block in the synthesis of substituted 7-azaindole derivatives. This involves nucleophilic displacement reactions, highlighting the compound's utility in generating diverse chemical structures (Figueroa‐Pérez et al., 2006).
Creation of N6-Substituted 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines
The compound is integral in synthesizing N6-substituted analogues of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine. This showcases its role in creating complex molecular structures useful in various scientific applications (Nechayev et al., 2013).
Antibacterial Screening of Synthesized Compounds
Some derivatives synthesized using 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine have been screened for their antibacterial properties. This demonstrates its potential utility in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Synthesis of Pyrrolo[1,2-a]quinoxalines
The compound plays a role in the synthesis of pyrrolo[1,2-a]quinoxalines, an important class of heterocyclic compounds. This further indicates its importance in the field of organic synthesis and medicinal chemistry (Kim et al., 1990).
Optical and Junction Characteristics in Pyridine Derivatives
Research has been conducted on the optical and junction characteristics of pyridine derivatives involving 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine. This points to its relevance in the study of material sciences, especially in the context of semiconductor and optical properties (Zedan, El-Taweel, & El-Menyawy, 2020).
Functionalization at Various Positions
The compound has been used in the selective functionalization at different positions, which is crucial in the creation of various chemically modified structures for diverse applications. This aspect of its utility is particularly significant in developing targeted molecules for specific purposes (Minakata, Komatsu, & Ohshiro, 1992).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVQDCUBIIQDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


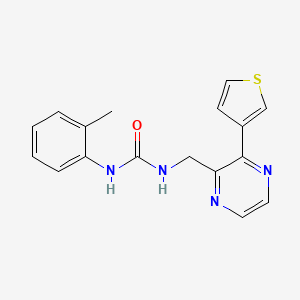
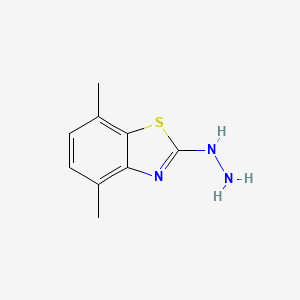
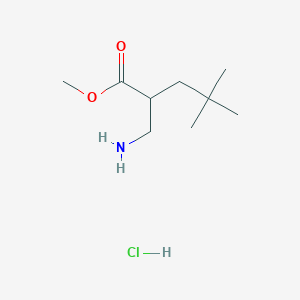
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
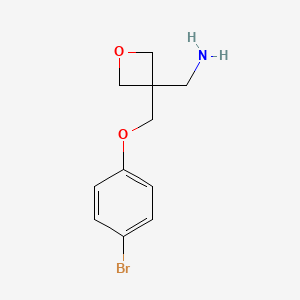

![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)
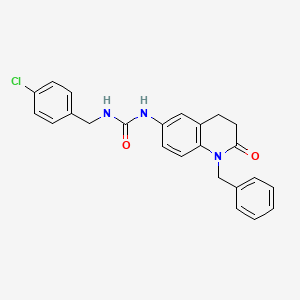
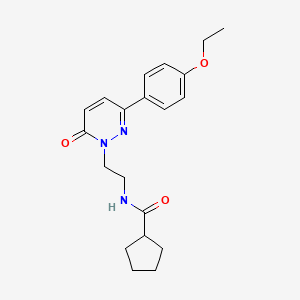

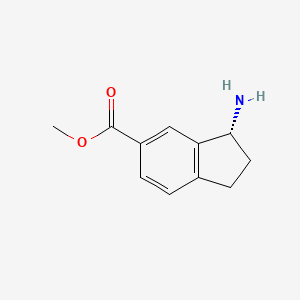
![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)